![molecular formula C19H27N3O4S B5184065 [(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B5184065.png)
[(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol is a complex organic compound featuring a pyrrolidine ring, an imidazole ring, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol involves multiple steps, typically starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles have highlighted the importance of regiocontrolled synthesis, which ensures the correct substitution patterns around the ring . The pyrrolidine ring is then introduced through a series of reactions involving nucleophilic substitution and reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and ensure the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
[(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a carboxylic acid, while substitution of the benzyl group could introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
[(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Known for their wide range of biological activities.
Pyrrolidine derivatives: Used in drug discovery for their versatile scaffold.
Indole derivatives: Studied for their diverse biological and clinical applications.
Uniqueness
[(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
[(2S)-1-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-26-10-11-27(24,25)19-20-12-18(14-21-9-5-8-17(21)15-23)22(19)13-16-6-3-2-4-7-16/h2-4,6-7,12,17,23H,5,8-11,13-15H2,1H3/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAHOKQZAQYHJC-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC[C@H]3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
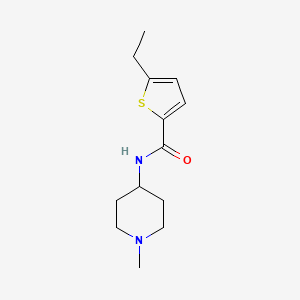
![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
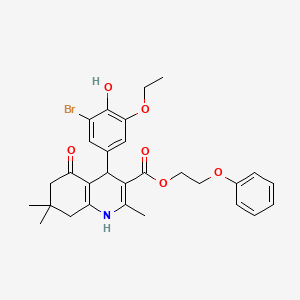
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)
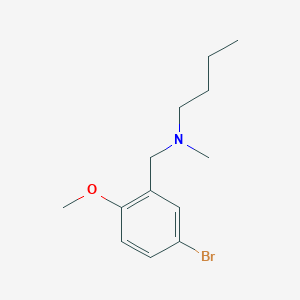
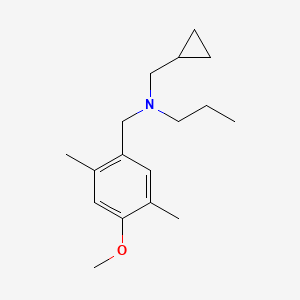
![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5184040.png)
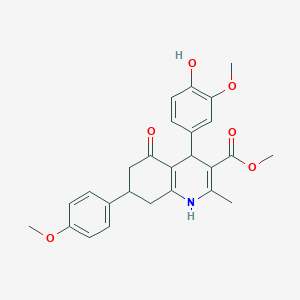
![1-{2-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B5184053.png)
![N,N-dimethyl-4-[(2-methyl-1-piperidinyl)methyl]aniline](/img/structure/B5184061.png)
![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[(3-methylthiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5184082.png)
